1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

CAS No.: 1251562-55-6

Cat. No.: VC5047618

Molecular Formula: C23H29NO3

Molecular Weight: 367.489

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251562-55-6 |

|---|---|

| Molecular Formula | C23H29NO3 |

| Molecular Weight | 367.489 |

| IUPAC Name | 3-(4-methoxyphenyl)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C23H29NO3/c1-26-22-12-9-19(10-13-22)11-14-23(25)24-15-5-8-21(16-24)18-27-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-13,21H,5,8,11,14-18H2,1H3 |

| Standard InChI Key | IJKGIBDPRZXXTC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)COCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

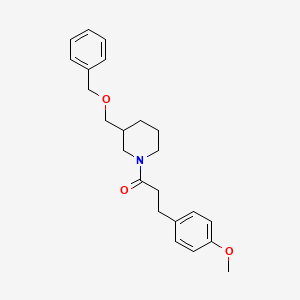

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a piperidine ring substituted at the 3-position with a benzyloxy-methyl group and a propan-1-one chain terminating in a 4-methoxyphenyl moiety. The compound’s molecular formula is hypothesized as C₂₃H₂₉NO₃ (molecular weight ≈ 375.5 g/mol), extrapolated from structurally related compounds such as (4-((benzyloxy)methyl)piperidin-1-yl)(pyridin-3-yl)methanone (C₁₉H₂₂N₂O₂, MW 310.4) and 3-methoxy-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]propan-1-one (C₁₆H₂₃NO₅S, MW 341.4) .

Table 1: Comparative Molecular Properties

Stereochemical Considerations

The piperidine ring’s chair conformation and substituent orientations influence steric and electronic interactions. For example, in 3-(1-methylpiperidin-4-yl)propan-1-ol, axial vs. equatorial positioning of the methyl group affects hydrogen bonding and solubility . The benzyloxy-methyl group in the target compound likely adopts an equatorial position to minimize steric hindrance, analogous to 4-((benzyloxy)methyl)piperidine derivatives .

Synthetic Pathways and Optimization

Ketone and Aryl Moieties

The propan-1-one chain is typically installed via Friedel-Crafts acylation or ketone formation using Grignard reagents. The 4-methoxyphenyl group may be introduced through Suzuki-Miyaura coupling, as seen in ROR-γ modulator syntheses .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP is estimated at ~3.2 (similar to ), indicating moderate lipophilicity. The benzyloxy group enhances membrane permeability, while the ketone and methoxy groups improve aqueous solubility.

Stability Profile

Piperidine ketones are generally stable under ambient conditions but may undergo hydrolysis in strongly acidic/basic environments. For example, 1-(4-(3-methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone shows no decomposition at pH 7.4 over 24 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume